(3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone
Description
(3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone is a benzofuran-derived compound featuring a ketone group at the 2-position of the benzofuran core, an amino substituent at the 3-position, and a 4-bromophenyl moiety attached via the methanone bridge. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and materials science research. Its molecular formula is C₁₅H₁₀BrNO₂, with a monoisotopic mass of 323.00 g/mol.
Properties
IUPAC Name |
(3-amino-1-benzofuran-2-yl)-(4-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c16-10-7-5-9(6-8-10)14(18)15-13(17)11-3-1-2-4-12(11)19-15/h1-8H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPPDEUSISZRMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49615-94-3 | |
| Record name | (3-AMINO-1-BENZOFURAN-2-YL)(4-BROMOPHENYL)METHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Traditional Synthetic Approaches
Potassium Carbonate-Mediated Cyclization
Early synthesis routes relied on potassium carbonate ($$ \text{K}2\text{CO}3 $$) as a base in acetone under reflux conditions. For instance, Mederski et al. (1999) demonstrated the reaction of 2-hydroxybenzonitrile with 2-bromo-4-bromoacetophenone in acetone at elevated temperatures (50–60°C) for 12 hours, yielding the target compound in 95% isolated yield . The mechanism involves:
- Nucleophilic substitution : Deprotonation of the hydroxyl group by $$ \text{K}2\text{CO}3 $$, facilitating attack on the α-carbon of the bromoacetophenone.
- Cyclization : Intramolecular cyclization to form the benzofuran ring.
- Amination : In situ generation of the amino group via hydrolysis of the nitrile intermediate.
Table 1: Traditional Synthesis Parameters
| Parameter | Value |
|---|---|
| Base | $$ \text{K}2\text{CO}3 $$ |
| Solvent | Acetone |
| Temperature | 50–60°C |
| Time | 12 hours |
| Yield | 95% |
While effective, this method’s limitations include prolonged reaction times and sensitivity to moisture, necessitating stringent anhydrous conditions.
Modern Room-Temperature Methodologies
Cesium Carbonate-Mediated One-Pot Synthesis
A breakthrough in synthesis efficiency was achieved using cesium carbonate ($$ \text{Cs}2\text{CO}3 $$) in dimethylformamide (DMF) at room temperature. This method, reported by Kumar et al. (2020), enables the rapid formation of 3-amino-2-aroyl benzofurans within 10–20 minutes with yields exceeding 90% . The protocol involves:
- Dual activation : $$ \text{Cs}2\text{CO}3 $$ acts as both a base and a phase-transfer catalyst, enhancing the nucleophilicity of 2-hydroxybenzonitrile.
- Concerted C–C and C–O bond formation : Simultaneous aryl ketone coupling and cyclization.
- Gram-scale feasibility : Demonstrated scalability to 5 mmol without yield reduction.
Table 2: Modern Synthesis Optimization
| Parameter | Value |
|---|---|
| Base | $$ \text{Cs}2\text{CO}3 $$ (2.0 equiv) |
| Solvent | DMF |
| Temperature | 25°C (room temperature) |
| Time | 10–20 minutes |
| Yield | 92% |
Key advantages include operational simplicity, reduced energy consumption, and compatibility with electron-deficient and electron-rich substrates.
Mechanistic Insights and Reaction Scope
Base Stoichiometry and Solvent Effects
The stoichiometry of $$ \text{Cs}2\text{CO}3 $$ critically influences reaction efficiency. Increasing the base from 1.0 to 2.0 equivalents accelerates the reaction rate by enhancing deprotonation and stabilizing intermediates. Polar aprotic solvents like DMF stabilize ionic intermediates, whereas protic solvents (e.g., methanol) favor acyclic byproducts.
Post-Synthetic Functionalization
Copper-Catalyzed N-Arylation
The amino group in (3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone serves as a handle for further derivatization. A tunable copper-catalyzed $$ N $$-arylation protocol using arylboronic acids enables the synthesis of mono- or bi-$$ N $$-aryl derivatives:
- Mono-arylation : 10 mol% $$ \text{Cu(OAc)}_2 $$, dichloromethane, 8–10 hours, yields 45–65% .
- Bi-arylation : 20 mol% $$ \text{Cu(OAc)}_2 $$, methanol, 15 hours, yields 35–50% .
Table 3: N-Arylation Conditions
| Parameter | Mono-Arylation | Bi-Arylation |
|---|---|---|
| Catalyst | 10 mol% Cu(OAc)$$_2$$ | 20 mol% Cu(OAc)$$_2$$ |
| Solvent | Dichloromethane | Methanol |
| Time | 8–10 hours | 15 hours |
| Yield | 45–65% | 35–50% |
This flexibility underscores the compound’s utility in generating diverse pharmacophores.
Comparative Analysis of Methodologies
Efficiency and Practicality
- Traditional method : High yields but energy-intensive and time-consuming.
- Modern method : Rapid, room-temperature synthesis with comparable yields, ideal for high-throughput applications.
Environmental and Economic Considerations
- Solvent waste : DMF (modern method) requires careful disposal vs. acetone’s lower toxicity (traditional method).
- Catalyst cost : $$ \text{Cs}2\text{CO}3 $$ is more expensive than $$ \text{K}2\text{CO}3 $$, offset by reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 SIRT1 Inhibition
One of the prominent applications of (3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone is its role as a novel inhibitor of SIRT1 (Sirtuin 1), a NAD(+)-dependent deacetylase involved in various cellular processes including aging and metabolism. Research has shown that compounds based on the benzofuran scaffold can effectively inhibit SIRT1 by binding to its C-pocket, blocking the transformation of NAD(+) to its productive conformation. This inhibition results in an increase in p53 acetylation, which is crucial for regulating cell cycle and apoptosis .
1.2 Anticancer Activity
The compound has been explored for its anticancer properties. Its derivatives have been synthesized and evaluated for their ability to induce apoptosis in cancer cells. The presence of the benzofuran moiety is believed to enhance the cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapy .
Biological Research
2.1 Neuroprotective Effects
Studies indicate that this compound may exhibit neuroprotective effects. The compound's ability to modulate oxidative stress pathways suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
2.2 Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. Its derivatives have shown activity against a range of bacterial strains, indicating that modifications of the benzofuran structure could lead to new antimicrobial agents .
Synthetic Methodologies
3.1 Synthetic Routes
The synthesis of this compound involves several key steps, including the formation of the benzofuran core followed by bromination and subsequent amination reactions. These synthetic routes are critical for producing analogs with enhanced biological activity .
3.2 Use in High-Purity Active Pharmaceutical Ingredient Production
The compound is also utilized in the pharmaceutical industry as a high-purity active pharmaceutical ingredient (API). Its production requires stringent control measures to maintain low occupational exposure limits (OEL), making it suitable for cleanroom environments.
Case Studies
Mechanism of Action
The mechanism of action of (3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Key Observations :
- Amino vs.
- Halogen Effects : Bromine on the aryl group increases molecular weight and polarizability compared to chlorine or fluorine, favoring hydrophobic interactions but reducing solubility .
- Substituent Positioning : Additional bromine or methoxy groups on the benzofuran ring (e.g., 4-Br, 7-OCH₃ in ) introduce steric hindrance, which may limit binding to certain receptors.
Structure-Activity Relationships (SAR)
Biological Activity
(3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran core, which is known for its diverse biological properties. The presence of an amino group and a bromophenyl moiety enhances its reactivity and potential interactions with biological targets. Its molecular formula is CHBrNO, and it has been synthesized for various pharmacological evaluations.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, contributing to its anticancer properties. For instance, it has been shown to affect pathways such as the AKT signaling pathway, which is critical in cancer cell metabolism and growth .
- Antimicrobial Activity : Studies suggest that the benzofuran structure allows for interaction with bacterial enzymes and cell membranes, leading to antimicrobial effects. The compound has demonstrated activity against various bacterial strains, including those resistant to conventional antibiotics .
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against multiple cancer cell lines.
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 16.4 | Inhibition of AKT signaling pathway |
| HL-60 (Leukemia) | <1 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 10–20 | Inhibition of tubulin polymerization |
The compound's IC values indicate potent activity, particularly against lung and leukemia cancer cells .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Moderate antibacterial activity |
| Escherichia coli | 16 | Moderate antibacterial activity |
| Mycobacterium tuberculosis | 4 | Significant antimycobacterial activity |
These results highlight the compound's potential as a therapeutic agent against both bacterial infections and cancer .
Case Studies
- Antitumor Efficacy in Vivo : A study conducted on murine models demonstrated that administration of this compound led to a significant reduction in tumor size without notable toxicity to surrounding tissues. This suggests a favorable therapeutic index for further development .
- Synergistic Effects : When combined with standard chemotherapy agents like doxorubicin, the compound exhibited enhanced cytotoxicity against resistant cancer cell lines, indicating potential for use in combination therapies .
Q & A
Q. What synthetic methodologies are employed to prepare (3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone?
The compound can be synthesized via a multi-step route involving:
- Step 1 : Formation of the benzofuran core through cyclization of substituted phenols with α,β-unsaturated ketones under acidic conditions .
- Step 2 : Introduction of the 4-bromophenyl group via Friedel-Crafts acylation using 4-bromobenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
- Step 3 : Functionalization at the 3-position with an amino group via nitration followed by reduction (e.g., using H₂/Pd-C) .
Key Considerations: Optimize reaction temperatures (80–120°C) and solvent systems (THF, DMF) to enhance yield and purity.
Q. How is this compound characterized using spectroscopic and crystallographic techniques?
-
NMR Spectroscopy : Analyze and NMR spectra to confirm substituent positions. For example, the 4-bromophenyl group shows deshielded aromatic protons (~7.5–8.0 ppm) and a carbonyl carbon at ~190 ppm .
-
X-ray Crystallography : Use SHELX for structure refinement and ORTEP-3 for visualizing intermolecular interactions (e.g., hydrogen bonds between the amino group and carbonyl oxygen) .
Example Crystallographic Data:Parameter Value Space group P2₁/c Unit cell (Å) a=10.2, b=7.5, c=15.3 Hydrogen bonds N–H⋯O (2.8–3.1 Å)
Q. What preliminary biological screening approaches are used to assess its bioactivity?
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values).
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
Advanced Research Questions
Q. How are contradictions in crystallographic data resolved during structure refinement?
- Software Tools : Employ SHELXL for least-squares refinement to address disorder or thermal motion discrepancies .
- Validation Metrics : Check R-factors (R₁ < 0.05) and electron density maps (e.g., residual peaks < 0.3 eÅ⁻³) .
- Hydrogen Bond Analysis : Use PLATON to validate intermolecular interactions and ensure geometric consistency .
Q. How can computational modeling predict the compound’s reactivity and electronic properties?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .
- Docking Studies : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina, focusing on the bromophenyl moiety’s hydrophobic interactions .
Q. What strategies address conflicting spectroscopic data in structural elucidation?
Q. How is the compound’s stability evaluated under varying experimental conditions?
Q. What mechanistic insights guide its use in catalytic or photochemical applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
